Hydrogen‑Bond Distance in Co‑Crystals with Quinoline – Direct Structural Comparison
In co‑crystals with quinoline, the O⋯N hydrogen‑bond distance for 3‑chloro‑2‑nitrobenzoic acid is 2.5610 (13) Å [1]. This is significantly shorter than the 2.6476 (13) Å observed for the 2‑chloro‑5‑nitro isomer under identical conditions (185 K) [1]. The shorter distance reflects a stronger hydrogen‑bond interaction, which can influence crystal packing, thermal stability, and the reproducibility of co‑crystal formation during scale‑up.
| Evidence Dimension | O⋯N hydrogen‑bond distance in quinoline co‑crystal |
|---|---|
| Target Compound Data | 2.5610 (13) Å |
| Comparator Or Baseline | 2-Chloro‑5‑nitrobenzoic acid: 2.6476 (13) Å |
| Quantified Difference | 0.0866 Å (3.3% shorter) |
| Conditions | Single‑crystal X‑ray diffraction at 185 K |
Why This Matters
This 3.3% shorter hydrogen‑bond distance directly impacts co‑crystal stability and packing efficiency, making 3‑chloro‑2‑nitrobenzoic acid a preferred co‑former when a stronger carboxylate–pyridine interaction is required.
- [1] Gotoh, K., et al. (2009). Hydrogen-bonded structures of the isomeric compounds of quinoline with 2-chloro-5-nitrobenzoic acid, 3-chloro-2-nitrobenzoic acid, 4-chloro-2-nitrobenzoic acid and 5-chloro-2-nitrobenzoic acid. Acta Crystallographica Section C, 65(10), o534–o538. View Source
